molecular formula C15H8O5 B1302145 9-Oxo-9H-fluorene-2,7-dicarboxylic acid CAS No. 792-26-7

9-Oxo-9H-fluorene-2,7-dicarboxylic acid

Cat. No.: B1302145
CAS No.: 792-26-7
M. Wt: 268.22 g/mol
InChI Key: XMIFYVJZYNTBTI-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C15H8O5 and a molecular weight of 268.23 g/mol . It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 7 positions and a ketone group at the 9 position. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid can be synthesized from 2,7-diacetyl-fluorene through an oxidation reaction using potassium bichromate as the oxidizing agent . The reaction typically involves heating the reactants under reflux conditions in an acidic medium.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production, ensuring higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium bichromate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products:

    Oxidation: Formation of dicarboxylic acid derivatives.

    Reduction: Formation of 9-hydroxy-9H-fluorene-2,7-dicarboxylic acid.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

9-Oxo-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Material Science: Utilized in the development of organic electronic materials due to its conjugated structure.

    Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 9-Fluorenone-2,7-dicarboxylic acid
  • 9H-Fluorene-2,7-dicarboxylic acid
  • 9-Oxo-2,7-fluorenedicarboxylic acid

Comparison: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a ketone group, which provides it with distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a broader range of applications in material science and organic synthesis .

Properties

IUPAC Name

9-oxofluorene-2,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIFYVJZYNTBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374564
Record name 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792-26-7
Record name 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 792-26-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does H2FDC contribute to the properties of metal-organic frameworks?

A1: H2FDC acts as an organic linker in MOFs, bridging metal ions to create a porous framework structure. [, , ] The rigid, planar structure of H2FDC influences the overall framework topology and porosity. [, , ] Additionally, H2FDC exhibits intrinsic luminescence, which can be transferred to and enhanced within the MOF structure, making these materials interesting for applications like solid-state lighting. [, , ]

Q2: How does the structure of H2FDC affect CO2 adsorption in MOFs?

A3: While H2FDC itself doesn't directly interact with CO2, its use as a building block in UiO-67 analogs leads to interesting CO2 adsorption properties. [] The presence of the fluorenone group in H2FDC, although not directly interacting with CO2, can influence the overall pore environment and CO2 affinity. [] Further functionalization of the H2FDC ligand with groups like sulfone can significantly enhance CO2 adsorption and selectivity over N2 and CH4 by creating favorable binding sites within the MOF pores. []

Q3: What computational studies have been conducted on H2FDC-based MOFs?

A4: Computational simulations have been employed to understand the CO2 adsorption mechanism in H2FDC-based MOFs. For example, simulations on a sulfone-functionalized H2FDC analogue (BUT-11) revealed that CO2 molecules preferentially locate near the sulfone groups within the MOF pores. [] This confirms the role of ligand functionalization in enhancing CO2 affinity. [] Such computational studies provide valuable insights into the structure-property relationships in these materials, guiding further development of efficient CO2 capture materials.

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